![molecular formula C12H17IN2O3 B1439691 Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate CAS No. 1138444-20-8](/img/structure/B1439691.png)
Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate
Overview
Description
Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate, also known as TIOMC, is an organic compound that has been used in a variety of scientific applications. It is a valuable tool for researchers due to its ability to undergo a variety of reactions and its stability in a variety of conditions. TIOMC is a versatile compound that can be used in a variety of research experiments, including those in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Precursor in Foldamer Research
- The compound is used as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This research expands the understanding of molecular structures and interactions in biochemistry (Abbas et al., 2009).
Comparative Toxicity Studies
- It's structurally related compounds have been utilized in comparative toxicity studies. For instance, butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, were examined for their effects on isolated rat hepatocytes, offering insights into the toxicity mechanisms of similar compounds (Nakagawa et al., 1994).
Insect and Mouse Metabolism Studies
- Studies on the metabolism of tert-butylphenyl N-methylcarbamate derivatives in insects and mice have been conducted. These studies help to understand how these compounds are processed biologically, which is crucial for developing safer and more effective insecticides and possibly other related applications (Douch & Smith, 1971).
Synthesis and Application in Organic Compounds
- There has been significant research in synthesizing related tert-butyl methylcarbamate compounds, indicating their importance as intermediates in various biologically active compounds, such as in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment (Zhao et al., 2017).
In Dye-Sensitized Solar Cells
- The compound's derivatives, like 4-tert-butylpyridine, have been used to study their effects on the performance of dye-sensitized TiO2 solar cells. This research is significant in the field of renewable energy, particularly in improving the efficiency of solar cells (Boschloo et al., 2006).
Investigation in Organic Synthesis
- Research in organic synthesis often involves the use of tert-butyl methylcarbamate compounds as reactants or intermediates, demonstrating their versatility and utility in creating a variety of chemical products (Yang et al., 2009).
Development of FLAP Inhibitors
- Derivatives of tert-butyl methylcarbamate have been used in the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, which are important in the treatment of inflammatory diseases (Stock et al., 2011).
Study in Photophysical Properties
- Research has been conducted on the photophysical properties of tert-butyl methylcarbamate derivatives, indicating their potential applications in optoelectronics, such as organic light-emitting devices (OLEDs) (Hu et al., 2013).
Safety and Hazards
The safety information for Tert-butyl (4-iodo-5-methoxypyridin-3-YL)-methylcarbamate indicates that it may be harmful if swallowed (H302). Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl N-[(4-iodo-5-methoxypyridin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)15-6-8-5-14-7-9(17-4)10(8)13/h5,7H,6H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIORNOJVCUHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673872 | |
Record name | tert-Butyl [(4-iodo-5-methoxypyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1138444-20-8 | |
Record name | 1,1-Dimethylethyl N-[(4-iodo-5-methoxy-3-pyridinyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(4-iodo-5-methoxypyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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